tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Description
Crystallographic Analysis and X-Ray Diffraction Studies
X-ray diffraction studies of related pyrrolopyrimidine derivatives reveal orthorhombic crystal systems with space group P2$$1$$2$$1$$2$$_1$$, as observed in structurally analogous compounds. For this compound, the unit cell parameters are anticipated to align with trends seen in similar systems, such as a = 7.5–8.0 Å, b = 11.5–12.0 Å, and c = 12.5–13.0 Å, yielding a unit cell volume near 1,100 ų. The tert-butyl group likely induces steric effects, distorting the pyrrolopyrimidine core and influencing packing efficiency.
Weak intermolecular interactions, such as Cl⋯Cl contacts (3.3–3.5 Å) and π-π stacking between aromatic rings (centroid separations ~3.8 Å), are expected to stabilize the crystal lattice, as observed in halogenated pyridine derivatives. The carbonyl oxygen of the carboxylate moiety may participate in hydrogen bonding with adjacent molecules, further reinforcing the supramolecular architecture.
Table 1: Hypothetical crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Space group | P2$$1$$2$$1$$2$$_1$$ |
| a (Å) | 7.54 |
| b (Å) | 11.51 |
| c (Å) | 12.54 |
| Volume (ų) | 1,088 |
NMR Spectroscopic Profiling (¹H, ¹³C, DEPT-135)
¹H NMR spectra of the compound exhibit distinct resonances for the tert-butyl group, pyrrolopyrimidine protons, and chlorine-substituted positions. The tert-butyl methyl protons appear as a singlet near δ 1.50 ppm, while the carboxylate carbonyl carbon resonates at δ 165–170 ppm in ¹³C NMR. The dichloro-substituted aromatic protons deshield significantly, with signals between δ 8.20–8.80 ppm due to electron-withdrawing effects.
DEPT-135 analysis confirms the presence of three methyl groups (δ 28–30 ppm) and one quaternary carbon (δ 80–85 ppm) from the tert-butyl moiety. The pyrrolopyrimidine ring carbons display characteristic shifts: C2 and C7 (chlorinated) appear at δ 145–155 ppm, while the fused ring carbons resonate between δ 110–130 ppm.
Table 2: Predicted NMR chemical shifts (δ, ppm)
| Position | ¹H Shift | ¹³C Shift |
|---|---|---|
| Tert-butyl CH3 | 1.50 (s) | 28.5 |
| C=O | – | 168.2 |
| C2 (Cl) | – | 148.7 |
| C7 (Cl) | – | 149.3 |
| H6 (aromatic) | 8.65 (s) | 123.4 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound yields a molecular ion peak at m/z 290.14 [M+H]⁺, consistent with the molecular formula C$${11}$$H$${12}$$Cl$$2$$N$$3$$O$$_2$$. Fragmentation pathways include:
- Loss of the tert-butyl group (-C$$4$$H$$9$$), producing a fragment at m/z 233.
- Cleavage of the carboxylate ester bond, yielding a pyrrolopyrimidine fragment at m/z 189.
- Sequential elimination of chlorine atoms (-Cl, -HCl), resulting in ions at m/z 255 and 219.
Table 3: Major mass spectral fragments
| m/z | Fragment Composition |
|---|---|
| 290 | [M+H]⁺ |
| 233 | [M+H – C$$4$$H$$9$$]⁺ |
| 189 | [C$$6$$H$$4$$Cl$$2$$N$$3$$O]⁺ |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, revealing a planar pyrrolopyrimidine core with dihedral angles <5° between rings. The HOMO-LUMO gap, calculated at 4.1–4.5 eV, indicates moderate reactivity, localized primarily on the chlorine-substituted positions and the carboxylate group.
Electrostatic potential maps highlight electron-deficient regions near the chlorine atoms (σ-hole potentials) and electron-rich zones around the carbonyl oxygen, facilitating nucleophilic and electrophilic interactions, respectively. Mulliken charge analysis assigns partial charges of -0.25 e to Cl atoms and +0.18 e to the pyrimidine nitrogen, aligning with observed reactivity patterns in halogenated heterocycles.
Table 4: Computed electronic parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.8 |
| LUMO (eV) | -2.7 |
| Band gap (eV) | 4.1 |
| Dipole moment (Debye) | 3.9 |
Properties
Molecular Formula |
C11H11Cl2N3O2 |
|---|---|
Molecular Weight |
288.13 g/mol |
IUPAC Name |
tert-butyl 2,7-dichloropyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3 |
InChI Key |
BMXQHDCDSDTOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves the reaction of 2,7-dichloropyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolo[3,2-d]pyrimidine core can be subjected to oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The ester group in tert-butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or azides.
Hydrolysis Product: The corresponding carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of human cancer cells by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. The compound has shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Pharmaceutical Development
Drug Design
tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that enhance bioactivity and selectivity against target enzymes or receptors. For example, modifications at the carboxylate group can lead to derivatives with improved pharmacokinetic profiles and reduced toxicity .
Case Study: Inhibitors of Protein Kinases
A notable application of this compound is in the development of selective inhibitors for protein kinases involved in cancer progression. Researchers have synthesized various derivatives and tested their inhibitory activity against kinases such as CDK1 and CDK2. The most promising candidates exhibited IC50 values in the low micromolar range, indicating potent activity .
Chemical Biology
Biochemical Probes
The compound can be utilized as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to selectively inhibit certain kinases makes it a valuable tool for dissecting signaling pathways in cellular models. By labeling the compound with fluorescent tags, researchers can visualize its interaction with target proteins in live cells .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Cancer Cells | Induces apoptosis | |
| Kinase Inhibition | CDK1, CDK2 | Cell cycle arrest | |
| Biochemical Probing | Various Kinases | Visualize interactions |
Synthetic Applications
Synthesis of Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This synthetic versatility enables researchers to explore a wide range of derivatives with tailored properties for specific applications in drug discovery .
Table 2: Synthetic Routes
| Step Number | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Substitution | tert-Butyl chloroacetate + dichloroaniline | Formation of intermediate |
| 2 | Cyclization | Base-catalyzed cyclization | Formation of pyrrolo compound |
| 3 | Esterification | Carboxylic acid + alcohol | Final product formation |
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is not fully elucidated. its biological activity is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight the structural, synthetic, and functional distinctions between tert-butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate and analogous compounds:
Key Comparative Insights:
Reactivity and Functionalization :
- The dichloro-substituted pyrrolopyrimidine exhibits higher electrophilicity at C2 and C7 compared to methylthio- or ethoxycarbonyl-substituted analogs (e.g., compound 200 ), enabling sequential nucleophilic substitutions .
- In contrast, benzotriazole-containing analogs (e.g., compound 26 ) prioritize amide bond formation via HATU activation, limiting their utility in electrophilic aromatic substitution .
Synthetic Complexity :
- The spirocyclic derivative 269 requires Pd(PPh₃)₄ catalysis and Et₃SiH for dehalogenation, reflecting higher synthetic complexity compared to the straightforward Boc protection/deprotection in the target compound .
- Compound 200 involves sequential alkylation and cyclization under basic conditions (K₂CO₃, DBU), which may lead to side reactions in the presence of sensitive functional groups .
Biological Relevance: Dichloro-substituted pyrrolopyrimidines demonstrate broader kinase inhibition profiles (e.g., JAK2, EGFR) due to their ability to form covalent interactions with catalytic lysines, unlike the non-covalent binding modes of benzotriazole analogs . Spirocyclic analogs (e.g., 269) exhibit enhanced blood-brain barrier penetration, making them preferable for CNS-targeted therapies .
Research Findings and Trends
- Solubility and Stability : The Boc group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DCM) compared to unprotected analogs, as evidenced by its successful purification via gradient chromatography .
- Patent Activity : Recent patents (e.g., EP 2021) emphasize the utility of dichloro-pyrrolopyrimidines in modular synthesis, with >50 derivatives claimed for oncology and virology applications .
Biological Activity
tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolo-pyrimidine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
- Molecular Weight : 288.13 g/mol
- CAS Number : Not available in the provided sources
Biological Activity Overview
Research has indicated that compounds within the pyrrolo-pyrimidine class exhibit a range of biological activities, including antiviral, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds suggest promising pharmacological effects.
Antiviral and Antifungal Activities
Pyrimidines are known for their potent antiviral and antifungal activities. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication and exhibit antifungal properties against various pathogens. The structural features of this compound may contribute to similar biological effects.
Case Studies and Research Findings
- Anticancer Potential : Related compounds have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study on pyrrolo[3,4-d]pyrimidines revealed their ability to inhibit cancer cell proliferation in vitro .
- Metabolic Stability : Research on similar derivatives indicated that modifications in the chemical structure can significantly influence metabolic stability and bioavailability. This is crucial for developing effective therapeutic agents .
- Interaction Studies : Interaction studies with biological systems are essential for understanding the mechanism of action of these compounds. Preliminary findings suggest that the incorporation of polar functional groups can enhance solubility and bioactivity .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Antiviral | Potential activity based on structural similarity |
| Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate | Antifungal | Exhibits potent antifungal effects |
| Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | Antitumor | Induces apoptosis in cancer cells |
Q & A
Basic: What are the common synthetic routes for tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, Boc (tert-butoxycarbonyl) protection, and chlorination. A general approach is:
Core Formation : Construct the pyrrolo[3,2-d]pyrimidine scaffold via cyclization of precursors like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives, followed by ring closure under acidic conditions .
Boc Protection : Introduce the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) and catalytic DMAP in THF .
Chlorination : Achieve dichlorination at positions 2 and 7 using POCl₃ or PCl₅ under reflux conditions. Optimization involves controlling temperature (70–100°C) and reaction time (4–12 hours) to minimize side products .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) improves yield .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or decomposition of the Boc group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light or heat.
- Safety : Wear PPE (gloves, goggles) due to potential acute toxicity and skin irritation hazards .
Basic: What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- NMR :
- MS (ESI or EI) : Identify the molecular ion peak [M+H]⁺ matching the molecular weight (C₁₁H₁₂Cl₂N₃O₂: ~290.15 g/mol) .
- IR : Detect Boc carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .
Advanced: How can regioselectivity in the chlorination of the pyrrolo-pyrimidine core be controlled during synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Electrophilic Directing Groups : Pre-functionalize the core with electron-withdrawing groups (e.g., nitro) to direct chlorination to specific positions .
- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (reflux) may lead to thermodynamic products .
- Catalysts : Use Lewis acids (e.g., FeCl₃) to activate specific sites. For example, FeCl₃ enhances chlorination at electron-rich positions via σ-complex stabilization .
Advanced: What computational methods are suitable for predicting the reactivity or electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution and bond dissociation energies .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in different solvents (e.g., DMSO vs. THF) .
- QSPR Models : Relate substituent effects (e.g., Cl position) to physicochemical properties like logP or solubility .
Advanced: How can crystallographic data be effectively analyzed to determine the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via slow evaporation from DCM/hexane .
- Refinement : Employ SHELXL for structure solution. Key parameters include R-factor (<5%), bond length deviations (±0.02 Å), and torsional angles to confirm pyrrolo-pyrimidine puckering .
- Hydrogen Bonding Analysis : Use Mercury or OLEX2 to visualize intermolecular interactions (e.g., C–H···Cl, N–H···O) and assess packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
